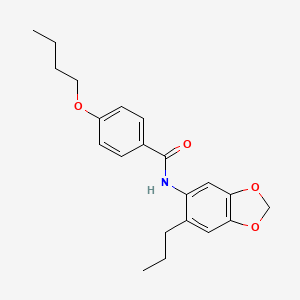
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as BPB, is a chemical compound with potential therapeutic applications in various fields. BPB is a benzamide derivative that has been studied for its potential use in cancer treatment, as well as in the treatment of neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. Another area of research is the investigation of the potential use of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide for therapeutic use.
Conclusion:
In conclusion, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a promising compound with potential therapeutic applications in cancer treatment, as well as in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide and to determine its optimal therapeutic use.
Synthesemethoden
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 6-propyl-1,3-benzodioxole with butylamine, followed by acylation with benzoyl chloride. The resulting product is then purified through recrystallization to obtain 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been studied extensively for its potential therapeutic applications. In cancer research, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-5-11-24-17-9-7-15(8-10-17)21(23)22-18-13-20-19(25-14-26-20)12-16(18)6-4-2/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFCQAXSHBXFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2CCC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)

![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)
![isopropyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5155939.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)